molecular formula C12H9Cl2NO2 B11847051 Ethyl 3,7-dichloroquinoline-8-carboxylate CAS No. 84087-34-3

Ethyl 3,7-dichloroquinoline-8-carboxylate

Cat. No.: B11847051
CAS No.: 84087-34-3
M. Wt: 270.11 g/mol
InChI Key: VBMFMZCRPLYVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,7-dichloroquinoline-8-carboxylate is an organic compound with the molecular formula C₁₂H₉Cl₂NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,7-dichloroquinoline-8-carboxylate can be synthesized through the esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The crystal structure of the resulting compound is stabilized by aromatic π–π stacking interactions between the benzene and pyridine rings of neighboring molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dichloroquinoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Mechanism of Action

The mechanism of action of ethyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, in herbicidal applications, it inhibits key enzymes involved in plant growth, leading to the suppression of weed growth .

Comparison with Similar Compounds

Ethyl 3,7-dichloroquinoline-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 3,7-dichloroquinoline-8-carboxylate (EDQC) is a compound derived from 3,7-dichloroquinoline-8-carboxylic acid and is noted for its significant biological activities, particularly in herbicidal applications. This article reviews the biological activity of EDQC, including its synthesis, mechanisms of action, and potential applications in agriculture and medicinal chemistry.

Chemical Structure and Synthesis

EDQC has the molecular formula C12H9Cl2NO2C_{12}H_{9}Cl_{2}NO_{2} and a molecular weight of approximately 265.11 g/mol. The compound is synthesized through the esterification of 3,7-dichloroquinoline-8-carboxylic acid using triethyl phosphite under reflux conditions . The reaction can be summarized as follows:

3 7 Dichloroquinoline 8 carboxylic acid+Triethyl phosphiteEthyl 3 7 dichloroquinoline 8 carboxylate\text{3 7 Dichloroquinoline 8 carboxylic acid}+\text{Triethyl phosphite}\rightarrow \text{Ethyl 3 7 dichloroquinoline 8 carboxylate}

Biological Activity

1. Herbicidal Properties

EDQC exhibits strong herbicidal activity similar to its structural analogs like quinclorac. It operates by inducing oxidative stress in target plants, disrupting their metabolic pathways and leading to growth inhibition. The compound's efficacy stems from its ability to chelate metal ions, enhancing its biological effectiveness against various unwanted plant species .

2. Mechanism of Action

The primary mechanism by which EDQC exerts its herbicidal effects involves the disruption of photosynthetic processes and the generation of reactive oxygen species (ROS). This oxidative stress results in cellular damage and eventual plant death . Furthermore, EDQC's interaction with specific enzymes involved in plant metabolism has been documented, suggesting that it may alter crucial metabolic pathways necessary for plant survival .

Case Studies

  • Efficacy Against Broadleaf Weeds
    • A study demonstrated that EDQC effectively controlled several broadleaf weeds in agricultural settings. The application rates varied based on the weed species but consistently resulted in significant growth suppression within two weeks post-application.
  • Toxicological Assessments
    • Toxicological evaluations indicated that while EDQC is effective as a herbicide, it also poses risks to non-target organisms. Chronic exposure studies revealed increased liver enzyme levels and potential nephrotoxicity in mammalian models at high doses .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
QuincloracContains similar dichloro and carboxylic groupsWidely used herbicide; effective against grasses
This compoundSimilar esterified structureExhibits strong herbicidal properties
Mthis compoundAnother variant with methyl group at the esterPotentially different solubility and bioactivity
3,7-DichloroquinolineLacks carboxylic acid groupBase structure for various derivatives

Properties

IUPAC Name

ethyl 3,7-dichloroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9(14)4-3-7-5-8(13)6-15-11(7)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMFMZCRPLYVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517904
Record name Ethyl 3,7-dichloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84087-34-3
Record name Ethyl 3,7-dichloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.